molecular formula C30H30BrPS2 B14463267 [2-(1,3-Dithian-2-yl)-1-phenylethyl](triphenyl)phosphanium bromide CAS No. 72641-25-9

[2-(1,3-Dithian-2-yl)-1-phenylethyl](triphenyl)phosphanium bromide

Cat. No.: B14463267
CAS No.: 72641-25-9
M. Wt: 565.6 g/mol
InChI Key: QZOBZHFRDVVSRD-UHFFFAOYSA-M
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Description

2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide: is a complex organic compound that features a unique combination of functional groups It consists of a dithiane ring, a phenylethyl group, and a triphenylphosphanium moiety, with bromide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide typically involves the reaction of 2-(1,3-dithian-2-yl)-1-phenylethanol with triphenylphosphine bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The dithiane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium chloride or potassium iodide in polar solvents are used.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Corresponding halide-substituted compounds.

Scientific Research Applications

Chemistry: In organic synthesis, 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide is used as a reagent for introducing dithiane and phosphonium groups into molecules. It serves as a precursor for various functionalized compounds.

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It may exhibit antimicrobial or anticancer properties, although specific studies are limited.

Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials or as a catalyst in chemical reactions. Its ability to undergo various chemical transformations makes it versatile for different applications.

Mechanism of Action

The mechanism of action of 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide involves its interaction with molecular targets through its functional groups. The dithiane ring can form covalent bonds with nucleophiles, while the triphenylphosphanium moiety can participate in ionic interactions. These interactions can disrupt biological pathways or catalyze chemical reactions, depending on the context.

Comparison with Similar Compounds

  • 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium chloride
  • 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium iodide
  • 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium fluoride

Comparison: Compared to its analogs with different halides, 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide may exhibit different reactivity and solubility properties. The bromide ion is a good leaving group, making the compound more reactive in substitution reactions. Its unique combination of functional groups also provides distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

72641-25-9

Molecular Formula

C30H30BrPS2

Molecular Weight

565.6 g/mol

IUPAC Name

[2-(1,3-dithian-2-yl)-1-phenylethyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C30H30PS2.BrH/c1-5-14-25(15-6-1)29(24-30-32-22-13-23-33-30)31(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21,29-30H,13,22-24H2;1H/q+1;/p-1

InChI Key

QZOBZHFRDVVSRD-UHFFFAOYSA-M

Canonical SMILES

C1CSC(SC1)CC(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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